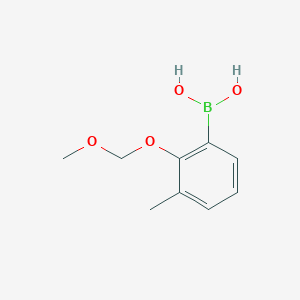![molecular formula C9H8F3NO2S B3212605 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid CAS No. 1104793-77-2](/img/structure/B3212605.png)
2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid
Overview
Description
“2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid” is a fine chemical that is useful in research . It is also known as “(S)-2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid” with the empirical formula C9H8F3NO2 . It has a molecular weight of 219.16 .
Synthesis Analysis
This compound is used as an intermediate or a building block in the preparation of complex compounds and as a reagent in organic synthesis . It is also used in solution phase peptide synthesis .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC@H=O)c1ccc(cc1)C(F)(F)F . The InChI key for this compound is FANMQHUKZBBELZ-ZETCQYMHSA-N .
Scientific Research Applications
Understanding Microbial Metabolism and Environmental Impact
Research into the microbial metabolism of aromatic amino acids, including derivatives similar to 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid, underscores the intricate relationships between microbial communities and human health. For instance, the role of aromatic amino acids in non-alcoholic fatty liver disease (NAFLD) development suggests a potential for microbial metabolites of these compounds to influence liver health and disease progression. This insight opens avenues for therapeutic interventions targeting microbial metabolism to mitigate NAFLD (Shcherbakova et al., 2020).
Environmental Degradation and Remediation
Studies on the degradation of environmentally persistent substances like acetaminophen reveal the potential environmental fate and impact of chemical compounds, including fluorinated analogs. Understanding the degradation pathways and biotoxicity of by-products is essential for assessing environmental risks and developing remediation strategies. This research parallels the environmental consideration of this compound derivatives, highlighting the need for sustainable disposal and treatment methods to prevent ecological damage (Qutob et al., 2022).
Innovative Corrosion Inhibitors
The exploration of organic compounds as corrosion inhibitors in industrial applications presents a significant research area. Compounds with structures similar to this compound could offer alternatives to traditional inhibitors, with potential applications in protecting metals from corrosive environments. This research not only contributes to extending the lifespan of industrial materials but also supports the development of more environmentally friendly corrosion management practices (Goyal et al., 2018).
Bioactive Agents and Molecular Interactions
The study of bioactive agents and their interactions with biological systems is another crucial application area. Amino acids and their derivatives, including those structurally related to this compound, play vital roles in various biological processes. Understanding these interactions at the molecular level can lead to the development of new therapeutic agents and advance our knowledge of biological mechanisms underlying health and disease (Schreier et al., 2012).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Amino-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid are the Nuclear receptor coactivator 1 and Peroxisome proliferator-activated receptor alpha . These receptors play a crucial role in regulating gene expression and are involved in various physiological processes.
Mode of Action
The compound interacts with its targets by binding to these receptors, thereby modulating their activity
Result of Action
It is known to regulate fatty acid oxidation in several tissues, such as skeletal muscle and adipose tissue . This regulation can have significant effects on metabolic processes.
properties
IUPAC Name |
2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c10-9(11,12)16-6-3-1-5(2-4-6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMCWXXDCWXRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301223262 | |
| Record name | α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1104793-77-2 | |
| Record name | α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1104793-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-4-[(trifluoromethyl)thio]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301223262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















